7,8-dihydro-1H-furo[2,3-g]indole
Overview
Description
7,8-dihydro-1H-furo[2,3-g]indole is a chemical compound with the molecular formula C10H9NO . It has a molecular weight of 159.18 .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom . The specific arrangement of these atoms forms the unique structure of this compound.Physical and Chemical Properties Analysis
The boiling point of this compound is predicted to be 342.2±11.0 °C . Its density is predicted to be 1.304±0.06 g/cm3 . The pKa value, which indicates the acidity or basicity of the compound, is predicted to be 17.52±0.20 .Scientific Research Applications
Synthesis and Properties : The synthesis and properties of isomeric dioxodihydrobenzofuroindoles have been described, contributing to the understanding of their chemical behavior (Khoshtariya, Dzhashi, & Kurkovskaya, 2013).
Structural Analysis : Research on the synthesis and structures of benzo[cd]furo[2,3-f]indol-4(5H)-one derivatives has been conducted, providing insights into their molecular and crystal structures through X-ray diffraction studies (Davydenko et al., 2008).
Chemistry of Indole : Novel methods for the synthesis of furo[3,4-b]indoles and furo[3,4-b]pyrroles have been developed, expanding the range of indole derivatives and their potential applications (Gribble, 2004).
Dye Synthesis : Unsymmetrical dyes derived from 7,8-dihydrobenzo[c,d]furo[2,3-f]indole have been synthesized, exploring their electron-donor properties and absorption spectra, which may have applications in various industries (Davydenko et al., 2010).
Synthesis of Heterocycles : Tandem ring closure-S(RN)1 reactions have been used for the synthesis of N-substituted 2,3-dihydro-1H-indoles, demonstrating versatile applications in organic chemistry (Vaillard, Postigo, & Rossi, 2002).
Biological Evaluation : Furo[3,2-e]pyrido[4,3-b] indoles have shown cytotoxic properties in tumor cell lines, indicating potential for therapeutic applications in cancer treatment (Costache et al., 1998).
Potassium Channel Activity : Substituted 10H-benzo[4,5]furo[3,2-b]indole-1-carboxylic acids have demonstrated bladder-selective smooth muscle relaxant properties, suggesting potential in treating urinary incontinence (Butera et al., 2001).
Cycloaddition Reactions : The Ni(ClO4)(2)-catalyzed cycloaddition of indoles and aryl oxiranyl-dicarboxylates/diketones for synthesizing furo[3,4-b]indoles highlights advancements in regio- and diastereoselective chemical reactions (Zhang et al., 2012).
Synthesis of Furoindoles : A method for synthesizing 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles has been developed, providing a synthetic analogue of indole-2,3-quinodimethane, important in organic chemistry research (Gribble, Jiang, & Liu, 2002).
Tetracyclic Heteroaromatic Compound Synthesis : The first synthesis of furo[2,3-g]thieno[2,3-e]indole using a photochemical benzannulation strategy illustrates advancements in synthesizing complex heteroaromatic compounds (Forneris et al., 2018).
Properties
IUPAC Name |
7,8-dihydro-1H-furo[2,3-g]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-2-9-8(4-6-12-9)10-7(1)3-5-11-10/h1-3,5,11H,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMWGDRTILHBMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C3=C(C=C2)C=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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